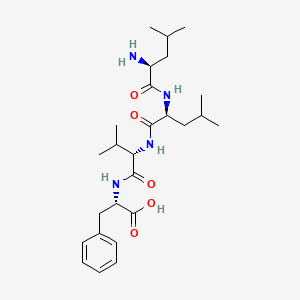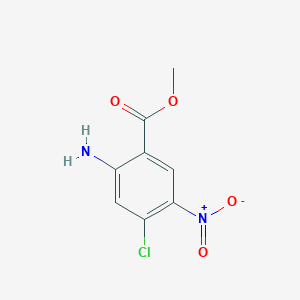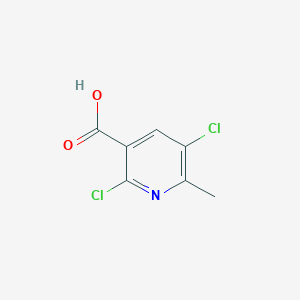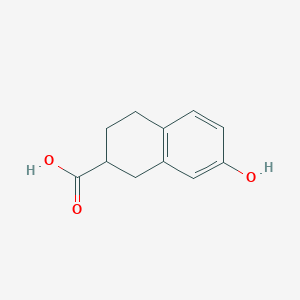
H-Leu-Leu-Val-Phe-OH
Übersicht
Beschreibung
“H-Leu-Leu-Val-Phe-OH” is a peptide sequence composed of four amino acids: Leucine (Leu), Leucine (Leu), Valine (Val), and Phenylalanine (Phe) . This peptide sequence is known for its ability to self-assemble into various nanostructures .
Synthesis Analysis
Peptide synthesis is a well-established field with various methods available for manufacturing peptides. The most common building blocks in peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . An environmentally conscious method of peptide synthesis focuses on developing organic solvent-free synthetic methods using water .
Molecular Structure Analysis
The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . The self-assembly of small peptides happens through various supramolecular non-covalent interactions to build several secondary structures .
Chemical Reactions Analysis
The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Wissenschaftliche Forschungsanwendungen
Nanomedizin
Das Phe-Phe-Motiv, das strukturell dem H-Leu-Leu-Val-Phe-OH ähnelt, wurde in der Nanomedizin aufgrund seiner Selbstorganisationseigenschaften verwendet. Diese Moleküle werden in Arzneimittel-Abgabesystemen und Biomaterialien verwendet, und sie bieten aufgrund ihrer Fähigkeit, sich selbstorganisierende Nanostrukturen zu bilden, neue therapeutische Paradigmen .
Supramolekulare Chemie
Peptide wie this compound können supramolekulare helikale Strukturen bilden. Diese Strukturen sind von biologischen Systemen inspiriert und werden mit Bausteinen entworfen, die natürliche oder unnatürliche Aminosäuren nachahmen. Solche Peptide haben potenzielle Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften .
Hydrogelbildung
Ungeschützte Dipeptide, die funktionelle Gruppen mit this compound gemeinsam haben, wurden auf ihre Fähigkeit untersucht, Hydrogele zu bilden. Diese Hydrogele können natürliches Gewebe nachahmen und haben ein erhebliches Potenzial in medizinischen Anwendungen, insbesondere in der Gewebeentwicklung und der regenerativen Medizin .
Entwicklung von Biomaterialien
Die Eigenschaft der Selbstorganisation von Peptiden, die das Phe-Phe-Motiv enthalten, wird auch zur Entwicklung von Biomaterialien untersucht. Diese Materialien können für verschiedene Zwecke verwendet werden, darunter Gerüste für das Gewebswachstum, Wundheilung und als Matrix für Zellkulturen .
Therapeutische Wirkstoffe
Die Forschung hat gezeigt, dass Peptide mit Sequenzen wie this compound aufgrund ihrer bioaktiven Eigenschaften zu therapeutischen Wirkstoffen entwickelt werden könnten. Sie könnten bei der Entwicklung von peptidbasierten Arzneimitteln verwendet werden, die auf bestimmte Zellen oder Gewebe abzielen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAAVOKOANBIB-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578077 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24205-68-3 | |
| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)





![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)




